molecular formula C21H21N3O7S2 B6040822 2-[(2E)-2-[(E)-[3-ethoxy-4-(4-methylphenyl)sulfonyloxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

2-[(2E)-2-[(E)-[3-ethoxy-4-(4-methylphenyl)sulfonyloxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B6040822
M. Wt: 491.5 g/mol
InChI Key: FYYASVWZAJIGKE-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-[(E)-[3-ethoxy-4-(4-methylphenyl)sulfonyloxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazolidinone ring, a hydrazone linkage, and a sulfonyloxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(E)-[3-ethoxy-4-(4-methylphenyl)sulfonyloxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.

    Hydrazone Formation: The thiazolidinone intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.

    Introduction of the Sulfonyloxyphenyl Group: This step involves the reaction of the hydrazone intermediate with a sulfonyloxyphenyl derivative under acidic or basic conditions.

    Final Acylation: The final step involves the acylation of the intermediate with an appropriate acylating agent to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the hydrazone linkage.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides, sulfones, and oxidized thiazolidinone derivatives.

    Reduction: Products include hydrazine derivatives and reduced thiazolidinone compounds.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used to study enzyme interactions, particularly those involving hydrazone and thiazolidinone moieties. It may also serve as a probe for investigating cellular pathways and mechanisms.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development. Research may focus on its potential anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may also make it useful in catalysis and other chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(E)-[3-ethoxy-4-(4-methylphenyl)sulfonyloxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. The hydrazone linkage and thiazolidinone ring are key functional groups that can interact with enzymes and receptors, modulating their activity. The sulfonyloxyphenyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with a thiazolidinone ring, such as thiazolidinediones, which are used as antidiabetic agents.

    Hydrazone Derivatives: Compounds with a hydrazone linkage, such as hydrazone-based drugs used in cancer therapy.

    Sulfonyloxyphenyl Derivatives: Compounds with a sulfonyloxyphenyl group, which are used in various pharmaceutical applications.

Uniqueness

The uniqueness of 2-[(2E)-2-[(E)-[3-ethoxy-4-(4-methylphenyl)sulfonyloxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid lies in its combination of these functional groups, which allows for a wide range of chemical reactions and biological interactions

Properties

IUPAC Name

2-[(2E)-2-[(E)-[3-ethoxy-4-(4-methylphenyl)sulfonyloxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O7S2/c1-3-30-17-10-14(12-22-24-21-23-20(27)18(32-21)11-19(25)26)6-9-16(17)31-33(28,29)15-7-4-13(2)5-8-15/h4-10,12,18H,3,11H2,1-2H3,(H,25,26)(H,23,24,27)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYASVWZAJIGKE-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.